N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-methoxybenzamide
Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-methoxybenzamide is a complex benzamide derivative characterized by three key structural motifs:
- A benzo[d][1,3]dioxole (benzodioxole) moiety, which confers electron-rich aromatic properties.
- A piperazine ring substituted at the 4-position with a 4-methoxyphenyl group, likely influencing receptor binding and pharmacokinetics.
- A 4-methoxybenzamide group, contributing to hydrogen-bonding interactions and solubility.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O5/c1-33-23-8-3-20(4-9-23)28(32)29-18-25(21-5-12-26-27(17-21)36-19-35-26)31-15-13-30(14-16-31)22-6-10-24(34-2)11-7-22/h3-12,17,25H,13-16,18-19H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDDNIGCAFQWJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to compile and analyze the available research findings regarding the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 396.48 g/mol. The structure features a benzo[d][1,3]dioxole moiety, a piperazine ring, and methoxybenzamide functionalities, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.48 g/mol |
| CAS Number | Not available |
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the piperazine moiety have shown promising results in inhibiting tumor growth in various cancer cell lines.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of the PI3K/Akt signaling pathway.
- Case Study : In a study involving MCF-7 breast cancer cells, treatment with similar compounds resulted in an IC50 value of approximately 25 μM, indicating substantial cytotoxicity .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Research has shown that benzodioxole derivatives can exhibit antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus.
- Testing Method : The antimicrobial activity was evaluated using the agar diffusion method.
- Results : Compounds structurally related to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 μg/mL against various bacterial strains .
Neuroprotective Effects
Emerging evidence suggests that compounds with similar frameworks may exhibit neuroprotective effects.
Chemical Reactions Analysis
Piperazine Ring Modifications
The piperazine nitrogen undergoes alkylation or arylation under mild conditions:
-
Example : Reaction with 4-methoxyphenyl bromide in acetonitrile at 60°C for 12 hours achieves substitution at the piperazine nitrogen .
Reaction Conditions
| Electrophile | Solvent | Temperature | Catalyst | Yield |
|---|---|---|---|---|
| 4-Methoxyphenyl bromide | MeCN | 60°C | KCO | 68% |
Benzodioxole Stability
The 1,3-benzodioxole ring is susceptible to oxidative cleavage under strong acidic or alkaline conditions:
-
Hydrolysis : In 6M HCl at 100°C, the dioxole ring opens to form a catechol derivative .
-
Oxidation : Treatment with KMnO in acetone yields a dicarboxylic acid .
Hydrogenation and Reduction
The ethylenediamine linker can undergo hydrogenation to modify stereochemistry or reduce imine intermediates:
-
Catalytic Hydrogenation : Pd/C in methanol under H (1 atm) reduces unsaturated bonds in related analogs .
Degradation and Stability Studies
-
Photodegradation : Exposure to UV light (254 nm) in methanol leads to decomposition of the benzamide group, forming 4-methoxybenzoic acid .
-
Thermal Stability : Decomposition observed at >200°C via TGA, with mass loss corresponding to CO and NH release .
Biological Derivatization
The compound’s piperazine and benzamide groups are sites for prodrug design:
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues of Piperazine-Containing Benzamides
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide ()
- Key Features :
- Piperazine ring substituted with 2-methoxyphenyl (vs. 4-methoxyphenyl in the target compound).
- 4-nitrobenzamide and pyridyl groups replace the target’s 4-methoxybenzamide and benzodioxole.
- Structural Implications: The 2-methoxyphenyl substitution on piperazine may alter receptor selectivity compared to the 4-methoxy positional isomer .
- Synthesis : Utilizes carbodiimide-mediated coupling, similar to methods in , but with pyridyl integration .
2-Chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide ()
- Key Features: Piperazine substituted with 4-methyl (vs. 4-methoxyphenyl in the target). Chlorobenzamide and thiazolidinone groups replace the target’s benzodioxole and methoxybenzamide.
- Chlorine and methyl groups may enhance lipophilicity compared to the target’s methoxy substituents .
- Physical Properties :
3-Methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide ()
- Key Features :
- Shares the 4-(4-methoxyphenyl)piperazine motif with the target compound.
- Sulfonyl linker and 3-methoxybenzamide differ from the target’s ethylamine bridge and 4-methoxybenzamide.
- Structural Implications :
Benzodioxole-Containing Analogues
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 74, )
- Key Features :
- Shares the benzodioxole moiety with the target compound.
- Incorporates a thiazole ring and cyclopropane instead of piperazine-ethylamine.
- Structural Implications :
Tabulated Comparison of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
